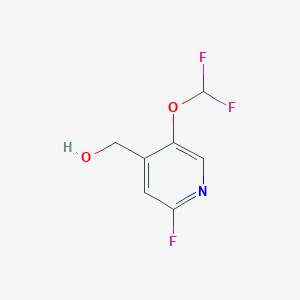

(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol

Description

Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.72 |

| LUMO | -1.89 |

| LUMO+1 | -1.45 |

The HOMO-LUMO gap is 4.83 eV, indicating moderate reactivity. The LUMO+1 orbital localizes on the difluoromethoxy group, making it critical for nucleophilic aromatic substitution (Figure 2).

Comparative Analysis with Analogous Pyridine Derivatives

Properties

IUPAC Name |

[5-(difluoromethoxy)-2-fluoropyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-6-1-4(3-12)5(2-11-6)13-7(9)10/h1-2,7,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJICZZAFXQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)OC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of fluorinated pyridinyl methanols typically involves:

- Functionalization of a halogenated pyridine ring (e.g., fluoropyridine derivatives).

- Introduction of the hydroxymethyl group (-CH2OH) at the 4-position.

- Installation or retention of the difluoromethoxy (-OCF2H) substituent at the 5-position.

This often requires multi-step organic reactions including oxidative transformations, catalytic hydrogenations, and nucleophilic substitutions under controlled conditions.

Stepwise Synthesis Approach Based on Related Fluoropyridinyl Methanols

A closely related compound, (5-fluoropyrimidin-4-yl)methanol, has been synthesized with high yield and purity by a two-step method involving oxidation and catalytic hydrogenation, which can be adapted for (5-(difluoromethoxy)-2-fluoropyridin-4-yl)methanol with appropriate modifications.

Step 1: Oxidation and Formation of Intermediate

- Reagents: Starting fluorinated pyridine derivative (compound A), oxidizing agent (dibenzoyl peroxide), acid (trifluoromethanesulfonic acid, acetic acid, or methanesulfonic acid), and methanol as solvent.

- Conditions: Nitrogen atmosphere, heating at ~68°C for 18 hours.

- Process: The compound A is oxidized in methanol with acid and dibenzoyl peroxide to yield an intermediate compound B.

- Isolation: After reaction completion, methanol and acid are removed, the mixture is extracted with ethyl acetate, neutralized with sodium bicarbonate, and purified by column chromatography.

Step 2: Catalytic Hydrogenation to Final Product

- Reagents: Intermediate compound B, catalyst (palladium on carbon or Lindlar catalyst), sodium acetate, and solvent (ethanol, methanol, or propanol).

- Conditions: Hydrogen atmosphere at 0.6 MPa pressure, heating at 45°C for 4 hours.

- Process: Hydrogenation of compound B yields (5-fluoropyridin-4-yl)methanol derivatives.

- Isolation: After reaction, the mixture is filtered, concentrated, and purified by column chromatography to obtain the target compound.

Data Table Summarizing Key Parameters from Related Synthesis

| Step | Reagents/Conditions | Mass Ratios (g) / Ratios | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Compound A, dibenzoyl peroxide, trifluoromethanesulfonic acid, methanol | 100:220:100; solid-liquid 1:22-28 | 68 | 18 | ~45 (intermediate) | 97-98 | Nitrogen atmosphere, extraction with ethyl acetate |

| 2 | Intermediate B, Pd/C or Lindlar catalyst, sodium acetate, ethanol/methanol/propanol | 45:20:30; solid-liquid 1:50-55 | 45 | 4 | 30-33 | 96-98 | Hydrogen pressure 0.6 MPa, filtration, chromatography |

Research Findings and Analytical Data

- NMR Characterization: For similar fluoropyridinyl methanols, ^1H NMR in d6-DMSO shows characteristic signals:

- Aromatic protons: doublets around 9.01 ppm (J=3.0 Hz) and 8.82 ppm (J=2.1 Hz).

- Hydroxymethyl protons: triplet at 5.85 ppm (J=6.0 Hz), doublet at 4.63 ppm (J=4.5 Hz).

- Purity: Achieved purities of 96-98% after chromatographic purification.

- Yields: Overall yields for the two-step process range from 30-33% for isolated final product, with intermediate yields around 45%.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Material | Halogenated fluoropyridine with difluoromethoxy substituent |

| Key Reagents | Dibenzoyl peroxide, trifluoromethanesulfonic acid (or acetic/methanesulfonic acid), Pd/C catalyst or Lindlar catalyst, sodium acetate |

| Solvents | Methanol for oxidation; ethanol/methanol/propanol for hydrogenation |

| Reaction Conditions | Oxidation: 68°C, 18 h, nitrogen atmosphere; Hydrogenation: 45°C, 4 h, 0.6 MPa H2 pressure |

| Purification | Extraction, pH adjustment, column chromatography |

| Yield and Purity | Intermediate ~45 g (97-98% purity); final product ~15 g (96-98% purity) |

| Analytical Verification | TLC monitoring, ^1H NMR, purity by chromatography |

| Potential Improvements | Mechanochemical difluoromethylation for direct difluoromethoxy installation |

Chemical Reactions Analysis

Types of Reactions

(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms enhances the metabolic stability and bioavailability of drug candidates, making it a promising component in drug design .

Industry

In the industrial sector, (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol is used in the production of agrochemicals and other specialty chemicals. Its unique properties contribute to the development of products with improved efficacy and stability .

Mechanism of Action

The mechanism of action of (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

(a) 5-Methoxy-2-fluoropyridin-4-yl)methanol

- Key Difference : Replacement of the difluoromethoxy group (–OCF₂H) with methoxy (–OCH₃).

- Impact: The methoxy group is less electron-withdrawing than difluoromethoxy, leading to reduced ring deactivation. This may increase reactivity toward electrophilic substitution but decrease metabolic stability.

(b) (5-(Trifluoromethoxy)-2-fluoropyridin-4-yl)methanol

- Key Difference : Trifluoromethoxy (–OCF₃) instead of difluoromethoxy (–OCF₂H).

- Impact :

Functional Group Analogs

(a) Methyl 5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methyl Ether

(b) (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)carboxylic Acid

- Key Difference : Carboxylic acid (–COOH) instead of hydroxymethyl (–CH₂OH).

- Impact: Higher acidity (pKa ~2–3) due to the electron-withdrawing pyridine ring, enhancing solubility in basic media. Potential for salt formation, improving bioavailability in drug formulations .

Heterocyclic Analogs

(a) (5-(Difluoromethoxy)-2-fluorobenzimidazol-1-yl)methanol

(b) {5-[(4Z)-3,4-Dihydro-2H-pyrrol-4-ylidenemethyl]furan-2-yl}methanol

- Key Difference : Furan ring instead of pyridine.

- Impact: Lower aromatic stabilization and reduced resistance to electrophilic attack. Altered hydrogen-bonding patterns due to the furan oxygen, as seen in furanmethanol derivatives .

Data Table: Comparative Properties of Selected Analogs

Biological Activity

(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, with the CAS number 1804419-16-6, is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of (5-(difluoromethoxy)-2-fluoropyridin-4-yl)methanol can be represented as follows:

This compound features a difluoromethoxy group and a fluorinated pyridine ring, which are crucial for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, potentially leading to improved pharmacological properties.

Antiproliferative Effects

Research indicates that (5-(difluoromethoxy)-2-fluoropyridin-4-yl)methanol exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with an IC50 value in the low micromolar range . This suggests that the compound may interfere with cellular processes critical for cancer cell survival.

The mechanism by which (5-(difluoromethoxy)-2-fluoropyridin-4-yl)methanol exerts its biological effects is not fully elucidated; however, it is hypothesized to modulate key signaling pathways involved in cell growth and apoptosis. Fluorinated compounds are known to interact with various biological targets, potentially affecting multiple biochemical pathways .

Case Studies

- Study on Colon Cancer Cells : In a study focused on colon cancer cell lines, analogs of (5-(difluoromethoxy)-2-fluoropyridin-4-yl)methanol were synthesized and tested. The results showed that certain modifications to the compound's structure could enhance its antiproliferative activity significantly .

- Stem Cell Proliferation : Another investigation highlighted the compound's ability to promote the proliferation and differentiation of stem cells. This property positions it as a potential candidate for applications in regenerative medicine.

Data Table: Biological Activity Summary

Future Directions

The biological activity of (5-(difluoromethoxy)-2-fluoropyridin-4-yl)methanol suggests several avenues for future research:

- Further Mechanistic Studies : Investigating the precise molecular targets and pathways affected by this compound could provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) : Continued exploration of SAR will help optimize the compound's efficacy and selectivity against specific cancer types.

- In Vivo Studies : Conducting animal model studies will be essential to evaluate the pharmacokinetics and overall therapeutic potential in a biological context.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify substituent patterns. The difluoromethoxy group (OCF₂H) shows a characteristic triplet in ¹⁹F NMR (δ −80 to −85 ppm, J ≈ 70–80 Hz). Fluorine coupling in pyridine rings splits proton signals .

- Mass Spectrometry (HRMS/UPLC-MS) : Confirms molecular weight and fragmentation patterns. For example, ESI-MS in negative mode may show [M-H]⁻ peaks.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity. Method optimization requires adjusting mobile phase (e.g., acetonitrile/water gradients) to resolve polar impurities .

How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

Q. Advanced

- Crystal Growth : Slow evaporation from solvents like ethanol/water mixtures yields suitable crystals.

- Data Collection : Use a diffractometer (Mo/Kα radiation) at 100 K. SHELXL (via the SHELX suite) refines structures, handling disorder in flexible groups (e.g., difluoromethoxy) through constraints and anisotropic displacement parameters .

- Validation : Check R-factors (<5%) and residual electron density maps. For example, resolved fluorine positions in a fluorophenylpyridine analog using similar protocols .

What strategies mitigate stability issues and degradation pathways during storage or experimental use?

Q. Advanced

- Degradation Pathways : The methanol group may oxidize to a carboxylic acid under humid/acidic conditions. The difluoromethoxy moiety is susceptible to hydrolysis, forming phenolic byproducts .

- Stabilization Methods :

- Store under anhydrous conditions (desiccants, N₂ atmosphere).

- Avoid prolonged exposure to light (use amber vials).

- Add antioxidants (e.g., BHT) to solutions.

- Impurity Profiling : Monitor via HPLC with spiked standards. outlines impurity limits (e.g., sulfone derivatives ≤0.2%) using relative retention times and response factors .

How do electronic effects of fluorine and difluoromethoxy substituents influence reactivity in downstream derivatization?

Q. Advanced

- Electron-Withdrawing Effects : Fluorine at the 2-position deactivates the pyridine ring, directing electrophilic substitution to the 4-position. The difluoromethoxy group (-OCF₂H) enhances lipophilicity and metabolic stability but reduces nucleophilic reactivity.

- Derivatization Case Study : demonstrates that fluorinated pyridines undergo cross-coupling (e.g., Suzuki-Miyaura) at lower temperatures (50°C vs. 80°C for non-fluorinated analogs) due to reduced electron density .

What experimental design considerations are critical when incorporating this compound into multicomponent reactions?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may compete in nucleophilic reactions. highlights solvent effects on reaction rates and byproduct formation .

- Catalyst Compatibility : Pd-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling, but fluorine substituents may require ligand optimization (e.g., XPhos) to prevent catalyst poisoning.

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediates. For example, used LC-MS to optimize imidazole-thioether formation in fluoropyridine derivatives .

How can contradictory NMR or crystallographic data be resolved during structural elucidation?

Q. Advanced

- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09). For crystallography, validate hydrogen bonding and torsion angles against similar structures (e.g., CCDC database entries).

- Dynamic Effects : Fluorine’s strong spin-spin coupling may obscure splitting patterns. Use 2D NMR (COSY, HSQC) to assign overlapping signals. resolved ambiguities in a difluoromethoxy-containing hydantoin via ¹H-¹³C HMBC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.